Product packaging for 2-(4-Amino-3-chlorophenyl)butanoic acid(Cat. No.:CAS No. 25814-13-5)

2-(4-Amino-3-chlorophenyl)butanoic acid

Cat. No.: B3013913
CAS No.: 25814-13-5
M. Wt: 213.66
InChI Key: APKGOXFOTBQTLW-UHFFFAOYSA-N
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Description

Structural Definition and Nomenclature of 2-(4-Amino-3-chlorophenyl)butanoic Acid

This compound is a synthetic organic compound. Its structure is characterized by a butanoic acid backbone, which is a four-carbon carboxylic acid. The defining feature of this molecule is the substitution at the alpha-carbon (the carbon atom adjacent to the carboxyl group). This alpha-carbon is bonded to a 4-amino-3-chlorophenyl group. This substituent consists of a benzene (B151609) ring where an amino group (-NH2) is located at the fourth position and a chlorine atom (-Cl) is at the third position, relative to the point of attachment to the butanoic acid chain.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. The presence of a chiral center at the alpha-carbon means that the compound can exist as different stereoisomers.

Below are the key chemical identifiers and properties of this compound. chemscene.comchemicalbook.combldpharm.com

PropertyValue
CAS Number 25814-13-5
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Melting Point 115-116 °C
Boiling Point (Predicted) 361.5±27.0 °C
Density (Predicted) 1.295±0.06 g/cm³
pKa (Predicted) 4.54±0.10
SMILES CCC(C1=CC=C(N)C(Cl)=C1)C(O)=O

Table 1: Physicochemical Properties of this compound.

Chemical Significance as an Alpha-Amino, Phenyl-Substituted Butanoic Acid Derivative

The chemical significance of this compound lies in its classification as an alpha-amino, phenyl-substituted butanoic acid derivative. This structural class is of considerable interest in synthetic organic chemistry and medicinal chemistry. Compounds with an alpha-amino acid framework are fundamental building blocks of peptides and proteins. By introducing a substituted phenyl ring at the alpha-position, chemists can create non-proteinogenic amino acids with unique conformational and electronic properties.

Research Context: Relevance of Investigations into Structurally Related Aromatic Amino Acid Analogues

The investigation of structurally related aromatic amino acid analogues is a vibrant area of scientific research, driven by their diverse applications in biochemistry and therapeutic development. researchgate.netamerigoscientific.comnumberanalytics.com Aromatic amino acids, such as phenylalanine, tyrosine, and tryptophan, are crucial for protein synthesis and serve as precursors to many essential biomolecules, including neurotransmitters and hormones. frontiersin.org

The synthesis and study of analogues like this compound are relevant for several reasons:

Probing Protein Structure and Function: Incorporating unnatural amino acids into proteins allows researchers to study protein folding, stability, and function with great precision. researchgate.net Halogenated analogues, for example, can serve as spectroscopic probes due to the unique properties of the halogen atoms.

Developing Novel Therapeutics: Amino acid analogues are frequently used as scaffolds for drug design. By modifying the structure of natural amino acids, scientists can develop molecules that act as enzyme inhibitors or receptor antagonists. The introduction of specific functional groups can enhance binding affinity, improve metabolic stability, or alter the pharmacological profile of a lead compound. The study of amino acid derivatives is a key trend in cancer therapy research, where altered amino acid metabolism in cancer cells is targeted. amerigoscientific.com

Understanding Metabolic Pathways: These analogues can be used to investigate the intricacies of amino acid metabolism and its role in health and disease. numberanalytics.com By designing molecules that mimic or block certain steps in a metabolic pathway, researchers can elucidate the function of specific enzymes and transporters. amerigoscientific.comnumberanalytics.com

Materials Science: The unique properties of these compounds also make them of interest in the development of new materials, such as self-assembling peptides and other biomimetic polymers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO2 B3013913 2-(4-Amino-3-chlorophenyl)butanoic acid CAS No. 25814-13-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-amino-3-chlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-7(10(13)14)6-3-4-9(12)8(11)5-6/h3-5,7H,2,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKGOXFOTBQTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Amino 3 Chlorophenyl Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(4-amino-3-chlorophenyl)butanoic acid reveals several logical disconnections to simplify the target molecule into readily available starting materials. The primary strategic disconnections involve breaking the C-C bond between the α-carbon of the butanoic acid and the phenyl ring, and the C-N and C-Cl bonds on the aromatic ring.

One common approach is the α-arylation of a butanoic acid derivative. This strategy disconnects the molecule into a butanoic acid synthon (e.g., an enolate) and a 4-amino-3-chlorophenyl electrophile. The corresponding synthetic equivalent for the aromatic portion would typically be an aryl halide, such as 4-bromo-2-chloroaniline (B1269894) or a related derivative.

Another viable retrosynthetic pathway involves the alkylation of a phenylacetic acid derivative. In this case, the disconnection is at the Cα-Cβ bond of the butanoic acid side chain, leading to a (4-amino-3-chlorophenyl)acetic acid synthon and an ethyl group equivalent.

Furthermore, a carbonylative approach can be envisioned, disconnecting the carboxyl group and the α-aryl bond. This might involve the hydroformylation and subsequent oxidation of a substituted styrene (B11656) precursor.

Approaches to the Butanoic Acid Backbone Formation

The construction of the 2-arylbutanoic acid framework is a key step in the synthesis. Several established methods can be adapted for this purpose.

Palladium-Catalyzed α-Arylation: A powerful and versatile method for forming the Cα-aryl bond is the palladium-catalyzed α-arylation of carboxylic acid derivatives. This reaction typically involves the coupling of an enolate of a butanoic acid ester or a protected carboxylic acid with an aryl halide. For the synthesis of the target molecule, a suitable precursor such as tert-butyl butanoate could be reacted with a protected form of 4-bromo-2-chloroaniline in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The protecting group on the amine would be necessary to prevent interference with the catalytic cycle.

Reactant 1Reactant 2Catalyst SystemProduct
tert-Butyl butanoateProtected 4-bromo-2-chloroanilinePd(OAc)2 / Buchwald ligandtert-Butyl 2-(protected-4-amino-3-chlorophenyl)butanoate
Butanoic acid4-Bromo-2-chloroanilinePd catalyst / Traceless protecting groupThis compound

Alkylation of Phenylacetic Acid Derivatives: An alternative approach involves the alkylation of a (4-amino-3-chlorophenyl)acetic acid derivative. The synthesis would first require the preparation of this substituted phenylacetic acid. This could be achieved through various routes, such as the Willgerodt-Kindler reaction of a corresponding acetophenone (B1666503) or the cyanidation of a benzyl (B1604629) halide followed by hydrolysis. Once the phenylacetic acid derivative is obtained, its α-carbon can be deprotonated with a strong base to form an enolate, which is then alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to introduce the remaining two carbons of the butanoic acid chain.

Introduction of the 4-Amino-3-chlorophenyl Moiety

The successful synthesis hinges on the efficient introduction of the specifically substituted aromatic ring. This can be achieved either by using a pre-functionalized aromatic starting material or by performing aromatic substitution reactions on a simpler precursor.

From Pre-functionalized Aromatics: A common strategy is to start with a commercially available or readily synthesized compound that already contains the desired substitution pattern. For instance, 4-bromo-2-chloroaniline is a viable starting material for palladium-catalyzed α-arylation reactions. Alternatively, 2-chloro-4-nitrotoluene (B140621) can serve as a precursor. The nitro group can be reduced to an amine, and the methyl group can be functionalized to connect to the butanoic acid backbone.

Stepwise Aromatic Substitution: If a suitable pre-functionalized starting material is not available, a stepwise approach on a simpler aromatic ring can be employed. For example, starting from aniline, one could perform an acetylation to protect the amino group, followed by chlorination and bromination. The directing effects of the substituents would need to be carefully considered to achieve the desired 1,2,4-substitution pattern. Subsequent deprotection of the amine would yield the desired 4-amino-3-chlorophenyl moiety.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the α-carbon is crucial for many applications of chiral 2-arylbutanoic acids. Several strategies can be employed to achieve enantiomerically enriched or pure this compound.

Chiral Catalyst-Mediated Enantioselective Routes

Asymmetric catalysis offers an elegant and atom-economical approach to enantioselective synthesis. One potential method is the asymmetric hydrogenation of an α,β-unsaturated precursor, such as 2-(4-amino-3-chlorophenyl)but-2-enoic acid. Using a chiral transition metal catalyst, typically based on rhodium or ruthenium with chiral phosphine ligands, the double bond can be hydrogenated with high enantioselectivity to yield the desired chiral butanoic acid.

Another catalytic approach is the enantioselective α-arylation of a butanoic acid derivative using a chiral palladium catalyst system. This would involve a chiral ligand that can induce facial selectivity in the coupling of the enolate with the aryl halide.

Diastereoselective Synthetic Pathways

Chiral Auxiliaries: A widely used and reliable method for stereocontrol is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, can be acylated with butanoyl chloride. The resulting imide can then be deprotonated to form a chiral enolate. The steric bulk of the auxiliary directs the approach of an electrophile, in this case, a precursor to the 4-amino-3-chlorophenyl group, to one face of the enolate, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary yields the enantiomerically enriched target molecule.

Chiral AuxiliaryAcylating AgentElectrophileDiastereomeric Ratio
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneButanoyl chloride(4-Amino-3-chlorophenyl) source>95:5
PseudoephedrineButanoyl chloride(4-Amino-3-chlorophenyl) sourceHigh

Diastereoselective alkylation of a chiral enolate derived from a (4-amino-3-chlorophenyl)acetic acid attached to a chiral auxiliary with an ethyl halide is another viable diastereoselective route.

Resolution of Racemic Mixtures for Enantiopure this compound

If a racemic synthesis is performed, the resulting mixture of enantiomers can be separated through resolution.

Classical Resolution: This method involves reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine like brucine, strychnine, or a synthetic chiral amine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with an acid to release the enantiomerically pure carboxylic acid.

Enzymatic Resolution: A more modern and often more efficient method is enzymatic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture. For example, a lipase (B570770) can be used to catalyze the esterification of the racemic acid with an alcohol. The enzyme will preferentially esterify one enantiomer, leaving the other enantiomer as the unreacted acid. The resulting ester and unreacted acid can then be easily separated. Alternatively, a lipase can be used to selectively hydrolyze one enantiomer of a racemic ester of the target compound.

Functional Group Transformations and Derivatization Strategies of this compound

The structure of this compound incorporates three key functional groups that are amenable to a variety of chemical transformations: the carboxylic acid, the primary aromatic amine, and the substituted benzene (B151609) ring. These sites allow for a diverse range of derivatization strategies aimed at modifying the compound's physicochemical properties and biological activity.

The carboxylic acid group is a versatile handle for derivatization, primarily through reactions of the carboxyl carbon. Common modifications include esterification and amide bond formation, which can significantly alter the polarity, solubility, and metabolic stability of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

Amide Bond Formation: The synthesis of amides from the carboxylic acid moiety is a cornerstone of medicinal chemistry. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. Common activating agents, often referred to as coupling reagents, include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). luxembourg-bio.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary or secondary amine to yield the corresponding amide. fishersci.co.uk To enhance efficiency and minimize side reactions such as racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. luxembourg-bio.com More advanced coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can also be utilized for more challenging couplings. sigmaaldrich.com

Table 1: Representative Modifications at the Carboxylic Acid Functionality
Reaction TypeReagents and ConditionsProduct TypeKey Features
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatEsterEquilibrium reaction; alcohol often used as solvent. masterorganicchemistry.com
Amide CouplingAmine, Coupling Agent (e.g., DCC, EDC, HATU), Base (e.g., DIPEA)AmideRequires activation of the carboxylic acid; wide variety of amines can be used. luxembourg-bio.comfishersci.co.uksigmaaldrich.com

The primary aromatic amino group is a key site for modifications that can modulate the basicity and nucleophilicity of the molecule. Common transformations include acylation, protection, and diazotization.

Acylation and Protection: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides, such as acetyl chloride or acetic anhydride, in the presence of a base. libretexts.org This reaction forms an amide linkage and is often used as a method for protecting the amino group to prevent its interference in subsequent reactions. Another common strategy for amino group protection involves the formation of a carbamate, for instance, by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) to install the tert-butoxycarbonyl (Boc) protecting group. google.com This group is stable under many reaction conditions but can be readily removed with acid. peptide.com

Diazotization: As a primary aromatic amine, the amino group of this compound can undergo diazotization. organic-chemistry.org Treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures, converts the amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.combyjus.com Aryl diazonium salts are highly versatile synthetic intermediates. organic-chemistry.org They can be subjected to a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions, to introduce a wide range of substituents onto the aromatic ring in place of the original amino group. masterorganicchemistry.com For example, treatment with CuCl, CuBr, or CuCN can introduce chloro, bromo, or cyano groups, respectively. masterorganicchemistry.com Heating the diazonium salt in water yields a phenol, while reaction with HBF₄ followed by heating (the Balz-Schiemann reaction) can be used to install a fluoro group. masterorganicchemistry.com

Table 2: Key Transformations of the Amino Group
Reaction TypeReagents and ConditionsIntermediate/Product TypeSynthetic Utility
AcylationAcyl Chloride or Anhydride, BaseAmideProtection of the amino group, modulation of electronic properties. libretexts.org
Boc-ProtectionDi-tert-butyl dicarbonate (Boc₂O), BaseN-Boc protected amineWidely used acid-labile protecting group in multi-step synthesis. google.com
DiazotizationNaNO₂, Strong Acid (e.g., HCl), 0-5 °CAryl Diazonium SaltVersatile intermediate for introducing a wide range of substituents. organic-chemistry.orgmasterorganicchemistry.com
Sandmeyer ReactionAryl Diazonium Salt, Cu(I)X (X = Cl, Br, CN)Aryl Halide or NitrileReplacement of the amino group with various functionalities. masterorganicchemistry.com

The existing substituents on the phenyl ring—the amino group, the chloro group, and the butanoic acid side chain—dictate the reactivity and regioselectivity of further functionalization of the aromatic ring. These reactions are typically electrophilic aromatic substitutions (EAS).

The amino group is a powerful activating group and is ortho-, para-directing. numberanalytics.com The chloro group is a deactivating group but is also ortho-, para-directing. masterorganicchemistry.com The alkyl side chain is a weak activating group and is ortho-, para-directing. The combined directing effects of these groups will influence the position of any incoming electrophile. The position ortho to the amino group (and meta to the chloro group) and the position ortho to both the amino and chloro groups are the most likely sites for electrophilic attack, though steric hindrance from the butanoic acid side chain will also play a significant role.

Potential electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen (e.g., bromine or chlorine) onto the ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, respectively. However, the presence of the strongly activating amino group can lead to complications such as over-alkylation and catalyst poisoning. nih.gov For this reason, it is often necessary to protect the amino group (e.g., by acylation) before carrying out Friedel-Crafts reactions.

It is important to note that under certain conditions, particularly with strongly electron-withdrawing groups present on the ring, nucleophilic aromatic substitution (SNAr) could be possible, where a nucleophile displaces one of the existing substituents, most likely the chloride. wikipedia.orgpressbooks.pub However, for the title compound, electrophilic substitution is the more probable pathway for aromatic ring functionalization.

Table 3: Potential Aromatic Ring Functionalization Reactions
Reaction TypeTypical ReagentsPotential ProductControlling Factors
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃Polyhalogenated derivativeDirecting effects of existing substituents (NH₂, Cl, alkyl).
NitrationHNO₃, H₂SO₄Nitro-substituted derivativeDirecting effects and potential for oxidation of the amino group.
SulfonationFuming H₂SO₄Sulfonated derivativeReversibility and steric hindrance.

Dear User,

Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that detailed experimental findings for the specific chemical compound “this compound” are not available in published academic or commercial databases.

The search for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques (COSY, HSQC, HMBC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Raman Spectroscopy data for this exact molecule did not yield any specific results. While information is available for related isomers, such as 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen), and other derivatives, using this data would not be scientifically accurate for the requested compound due to differences in the molecular structure which significantly alter spectroscopic outcomes.

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Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For 2-(4-Amino-3-chlorophenyl)butanoic acid, with the molecular formula C₁₀H₁₂ClNO₂, HRMS analysis provides an experimental mass that can be compared against a theoretical (calculated) mass.

While specific HRMS data for this compound is not detailed in the reviewed literature, analysis of its structural isomer, baclofen (B1667701), demonstrates the technique's utility. In negative ion mode HRMS, baclofen produces a deprotonated molecular ion [M-H]⁻ with an accurate mass measured at m/z 212.0486. mdpi.com This experimental value corresponds to the molecular formula C₁₀H₁₁O₂NCl with a deviation of only 0.80 ppm from the theoretical mass, unequivocally confirming its elemental composition. mdpi.com The isotopic pattern, specifically the ratio of the ions at m/z 212 and 214, further confirms the presence of a single chlorine atom in the molecule. mdpi.com A similar approach would be applied to this compound to validate its molecular formula.

CompoundMolecular FormulaIonization ModeObserved m/z [M-H]⁻Theoretical FormulaDeviation (ppm)
Baclofen (Isomer)C₁₀H₁₂ClNO₂Negative212.0486C₁₀H₁₁O₂NCl0.80
This compoundC₁₀H₁₂ClNO₂Specific experimental data not available in cited sources.

X-ray Crystallography for Solid-State Structure Determination of Related Forms

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. While the crystal structure for this compound itself is not described in the available literature, extensive crystallographic studies have been performed on its enantiomerically pure isomer, (R)-4-amino-3-(4-chlorophenyl)butanoic acid, also known as (R)-baclofen. These studies reveal critical details about its molecular conformation and intermolecular interactions in the solid state. iucr.orgnih.govresearchgate.net

Recent research has provided the first single-crystal X-ray diffraction structure of enantiopure (R)-baclofen, identifying it as polymorphic Form C. iucr.orgnih.gov The analysis shows that the molecules crystallize in a zwitterionic form, containing both an ammonium (B1175870) (NH₃⁺) and a carboxylate (COO⁻) group. nih.gov This zwitterionic nature facilitates the formation of a robust network of intermolecular interactions. The crystal structure is characterized by strong hydrogen bonds and C—H⋯Cl interactions that interconnect adjacent molecules, creating a layered, two-dimensional network. iucr.orgresearchgate.net

The crystal system is orthorhombic, belonging to the chiral space group P2₁2₁2₁, which is consistent with an enantiomerically pure compound. nih.govresearchgate.net The cohesion of this particular polymorph (Form C) is primarily due to this extensive hydrogen bonding network, whereas other known polymorphic forms, such as Form A, are stabilized by π–π interactions. nih.gov

Crystal Data and Structure Refinement for (R)-4-amino-3-(4-chlorophenyl)butanoic acid (Form C). researchgate.net
ParameterValue
Empirical FormulaC₁₀H₁₂ClNO₂
Formula Weight213.66
Temperature123 K
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.8913 (5)
b (Å)7.6898 (5)
c (Å)19.7527 (14)
Volume (ų)1046.75 (13)
Z4
Calculated Density (Mg m⁻³)1.356

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism)

Since this compound possesses a stereocenter, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as polarimetry (measuring optical rotation) and circular dichroism (CD), are essential for assessing the enantiomeric purity of such compounds. These methods rely on the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.

While specific optical rotation or CD spectral data for this compound are not available in the surveyed literature, the principles of these techniques are well-established for the characterization of its chiral analogs. For instance, the resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into its individual enantiomers was reported, with the R-enantiomer designated as R(+) and the S-enantiomer as S(-), indicating their respective positive and negative optical rotations. nih.gov

The synthesis and crystallographic analysis of enantiopure (R)-baclofen confirm that the material studied was a single enantiomer. iucr.orgnih.gov Confirmation of such enantiopurity would typically involve chiroptical methods. An enantioselective analytical method for baclofen has been developed using capillary electrophoresis, which successfully separates the S-(+)- and R-(-)-enantiomers, demonstrating a technique capable of verifying enantiomeric composition. nih.gov For a novel compound like this compound, a similar process would be followed: after a chiral synthesis or resolution, polarimetry would be used to measure the specific rotation, and a non-zero value would confirm the presence of a single enantiomer in excess. CD spectroscopy could provide a more detailed spectral fingerprint, confirming the stereochemical identity and purity by comparing the spectrum to that of a known standard.

Computational Chemistry and Theoretical Investigations of 2 4 Amino 3 Chlorophenyl Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are utilized to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost that is suitable for molecules of this size. researcher.lifenih.gov These calculations can elucidate molecular structure, reactivity, and various other properties by solving approximations of the Schrödinger equation. For 2-(4-Amino-3-chlorophenyl)butanoic acid, DFT studies would offer a foundational understanding of its intrinsic molecular characteristics.

The first step in most quantum chemical studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. nih.gov This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a flexible molecule like this compound, with its rotatable bonds in the butanoic acid chain and around the phenyl ring connection, multiple low-energy conformers may exist.

Exploring the conformational landscape involves identifying these various stable structures and their relative energies. This analysis is critical as different conformers can exhibit distinct properties and biological activities. The process would reveal the preferential orientations of the carboxylic acid, amino, and chlorophenyl groups relative to one another, governed by factors like steric hindrance and intramolecular hydrogen bonding. While crystal structure data for the specific title compound is not available, studies on related molecules like (R)-baclofen have successfully used X-ray diffraction to determine precise bond lengths, angles, and crystal packing, which serve as benchmarks for validating computational optimization results. nih.govresearchgate.net

Once the geometry is optimized, DFT can be used to analyze the molecule's electronic properties. A key aspect of this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity, kinetic stability, and electronic transitions. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand the electronic structure in more detail. It investigates charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. jcdronline.org For this compound, NBO analysis could reveal stabilizing interactions, such as the delocalization of lone pair electrons from the amino group into the aromatic ring. Furthermore, calculating the charge distribution (e.g., Mulliken atomic charges) helps identify the electrophilic and nucleophilic sites within the molecule, predicting how it might interact with other reagents or biological macromolecules. jcdronline.org

Table 1: Illustrative Electronic Properties Calculated via DFT This table represents the type of data generated from DFT calculations, based on methodologies applied to analogous compounds.

Property Description Predicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. Indicates regions susceptible to electrophilic attack, likely the amino group and phenyl ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Indicates regions susceptible to nucleophilic attack, potentially the carboxylic acid carbon.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability.

DFT calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed with good accuracy. jcdronline.org For the title compound, this would involve predicting the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the carboxylic acid, and the C-Cl bond on the phenyl ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). jcdronline.org These theoretical chemical shifts provide a predicted NMR spectrum that is invaluable for interpreting experimental results and assigning specific signals to the correct atoms in the molecule.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies This table illustrates how theoretical data is compared with experimental results, based on methodologies from cited literature.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Stretch 3450 3435
C=O Stretch 1720 1710

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static, gas-phase picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, often in a simulated solvent environment like water. MD simulations model the movement of atoms and molecules by applying classical mechanics. mdpi.com

For this compound, MD simulations would be used for extensive conformational sampling. By simulating the molecule's movements over nanoseconds or longer, researchers can observe transitions between different conformers and determine their relative populations in solution. This provides a more realistic understanding of the molecule's flexibility and the shapes it is likely to adopt in a biological context, which is crucial information for predicting its interaction with proteins. mdpi.com

In Silico Modeling of Molecular Interactions with Biological Targets (e.g., ligand-protein docking)

To explore the potential biological activity of this compound, in silico modeling techniques like ligand-protein docking are employed. Docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, typically as a binding score. mdpi.com

The process involves generating a 3D model of the compound and "docking" it into the binding pockets of various known biological targets. For an analogue of Baclofen (B1667701), a known GABA receptor agonist, a primary target for docking studies would be the GABA-B receptor. The simulation would identify the most likely binding pose and highlight the key intermolecular interactions, such as hydrogen bonds between the ligand's amino or carboxyl groups and amino acid residues in the receptor, as well as hydrophobic interactions involving the chlorophenyl ring. These insights can generate hypotheses about the molecule's mechanism of action and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Studies for Potential Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model can be used to predict the activity of new, unsynthesized molecules. nih.gov

Developing a QSAR model for analogues of this compound would involve several steps. First, a library of related compounds would be designed, for instance, by varying the substituents on the phenyl ring or modifying the length of the butanoic acid chain. For each analogue, a set of molecular descriptors (numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties) would be calculated. mdpi.com Finally, a statistical method, such as multiple linear regression or machine learning, would be used to build an equation that relates these descriptors to experimentally measured biological activity. The resulting model could then be used to prioritize the synthesis of new analogues with the highest predicted potency. nih.govmdpi.com

Pre Clinical Biological Investigations and Mechanism of Action Studies

In Vitro Enzyme Inhibition and Activation Assays

The enzymatic profile of a compound provides significant insights into its potential therapeutic applications and mechanism of action. While direct enzymatic assays on 2-(4-Amino-3-chlorophenyl)butanoic acid are not extensively documented in publicly available literature, studies on structurally related compounds offer valuable preliminary understanding.

A noteworthy investigation centered on a complex molecule, (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide, known as VX-765. This compound is a prodrug of VRT-043198, which has been identified as a potent and selective inhibitor of the interleukin-converting enzyme (ICE), also known as caspase-1. nih.gov VRT-043198 demonstrated a high degree of selectivity for the caspase-1 subfamily, with 100- to 10,000-fold greater activity against these enzymes compared to caspase-3 and -6 through -9. nih.gov

Caspase-1 plays a crucial role in the inflammatory process by cleaving the precursors of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. The inhibition of this enzyme, therefore, represents a key target for anti-inflammatory therapies. In in vitro assays using peripheral blood mononuclear cells and whole blood, VRT-043198 effectively inhibited the release of IL-1β and IL-18. nih.gov

Given that the "(4-amino-3-chloro-phenyl)-methanoyl" moiety is a core structural component of VRT-043198, it is plausible that this compound could exhibit inhibitory activity against caspase-1 or other related enzymes. However, without direct experimental data, this remains a hypothesis that warrants further investigation through specific in vitro enzyme inhibition assays.

Table 1: Investigated Enzyme Inhibition

Enzyme Target Compound Studied Key Findings
Interleukin-Converting Enzyme (Caspase-1) VRT-043198 (active form of VX-765, a derivative) Potent and selective inhibitor, leading to decreased release of IL-1β and IL-18. nih.gov

Receptor Binding Affinity Studies (e.g., interactions with neurotransmitter receptors relevant to amino acid derivatives)

The structural similarity of this compound to known neuroactive compounds, particularly its isomeric relationship with Baclofen (B1667701), suggests that it may interact with neurotransmitter receptors. Baclofen, chemically known as (R)-4-amino-3-(4-chlorophenyl)butanoic acid, is a well-established agonist of the gamma-aminobutyric acid (GABA) type B (GABAB) receptor. nih.gov GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are critical targets for drugs treating a range of neurological and psychiatric disorders. wikipedia.orgnih.gov

The specific binding of a ligand to its receptor is highly dependent on its three-dimensional structure. In the case of chlorophenyl-substituted aminobutanoic acids, the position of the amino group along the butanoic acid chain is a critical determinant of its pharmacological activity.

A study on 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of Baclofen, revealed that it acts as a weak but specific antagonist of the GABAB receptor. uq.edu.au This finding underscores the profound impact of subtle structural modifications on the nature of the interaction with the receptor, shifting the activity from agonistic to antagonistic.

Considering these findings, it is highly probable that this compound interacts with GABA receptors. The placement of the amino group at the second carbon position would likely result in a distinct binding affinity and functional activity compared to its 3-amino and 4-amino isomers. It is conceivable that it could act as an agonist, antagonist, or an allosteric modulator at GABAA or GABAB receptors. wikipedia.orgnih.gov Comprehensive receptor binding assays are necessary to elucidate the precise nature of this interaction and to screen for potential off-target effects at other neurotransmitter receptors.

Table 2: Receptor Binding Profile of Structural Isomers

Compound Receptor Target Activity
(R)-4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) GABAB Receptor Agonist nih.gov
3-amino-3-(4-chlorophenyl)propanoic acid GABAB Receptor Weak Antagonist uq.edu.au

Cell-Based Assays for Modulatory Effects on Biochemical Pathways

For instance, if the compound inhibits caspase-1 as hypothesized, it would directly interfere with the inflammasome pathway, a critical component of the innate immune response. nih.gov This would lead to a downstream reduction in the production of active IL-1β and IL-18, thereby suppressing inflammatory responses in relevant cell types such as macrophages. nih.govnih.gov

Furthermore, engagement with GABA receptors could trigger a variety of downstream signaling events. Activation of GABAB receptors, which are G-protein coupled receptors, can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as the modulation of ion channel activity. nih.gov

Given the structural butanoic acid component, it is also worth considering the known effects of butyric acid on cellular pathways. Butyric acid has been shown to sensitize cells to apoptosis by accelerating the activation of multiple signal transduction pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK and nuclear factor-kappa B (NF-κB) pathways are central regulators of cellular processes such as inflammation, proliferation, and survival. nih.govnih.govfrontiersin.orgnews-medical.net It is plausible that this compound could modulate these pathways, and this should be a key area of investigation in cell-based assays.

Table 3: Potential Modulatory Effects on Biochemical Pathways

Pathway Potential Effect Rationale
Inflammasome Pathway Inhibition Potential inhibition of caspase-1. nih.govnih.gov
G-protein Coupled Receptor Signaling Modulation Potential interaction with GABAB receptors. nih.gov
MAP Kinase (MAPK) Pathway Modulation Structural relation to butyric acid. nih.govnih.govnews-medical.net
NF-κB Pathway Modulation Key pathway in inflammation. nih.gov

Evaluation of Biological Activities in Cell Cultures (e.g., anti-inflammatory, antimicrobial properties in vitro)

Based on the potential mechanisms of action discussed above, this compound is a candidate for exhibiting both anti-inflammatory and antimicrobial properties in vitro.

The hypothesized inhibition of caspase-1 and the subsequent reduction in pro-inflammatory cytokine production strongly suggest an anti-inflammatory potential. nih.gov This can be directly tested in cell culture models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.comnih.govresearchgate.netnih.gov In such an assay, a reduction in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins would be indicative of anti-inflammatory activity.

The antimicrobial potential of amino acid derivatives is also an area of active research. Various synthetic amino acid derivatives have demonstrated activity against a range of bacterial and fungal pathogens. nih.govresearchgate.netelifesciences.org For example, studies on other chlorophenyl-containing compounds have shown antimicrobial effects. The evaluation of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus would be a logical first step in assessing its antimicrobial spectrum. mdpi.commdpi.com

Table 4: Potential In Vitro Biological Activities

Activity Rationale Suggested Cell-Based Assay
Anti-inflammatory Potential inhibition of pro-inflammatory cytokine production. nih.gov Measurement of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells. mdpi.comnih.govresearchgate.netnih.gov
Antimicrobial Structural similarities to other antimicrobial amino acid derivatives. nih.govresearchgate.net Minimum Inhibitory Concentration (MIC) assays against E. coli and S. aureus. mdpi.commdpi.com

In Vitro Metabolic Stability and Enzymatic Biotransformation Studies

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes, which contain a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. dergipark.org.trnih.govnih.govresearchgate.netnih.gov

These assays involve incubating the compound with the liver fractions and monitoring its disappearance over time. The rate of metabolism provides an estimate of the intrinsic clearance of the compound. While no specific metabolic stability data for this compound has been found, studies on other compounds containing a chlorophenyl moiety have been conducted. For instance, the metabolic stability of NHPPC, a compound with a 3-chloro-4-methoxy-benzylamino group, was evaluated in rat, dog, and human liver microsomes. nih.gov

The primary routes of biotransformation for a molecule like this compound would likely involve phase I and phase II metabolic reactions. Phase I reactions, catalyzed mainly by CYP450 enzymes, could include hydroxylation of the aromatic ring or oxidation of the butanoic acid side chain. nih.govmdpi.com Phase II reactions would then involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules such as glucuronic acid to facilitate excretion. nih.gov Identifying the specific CYP450 isozymes responsible for the metabolism of this compound would be crucial for predicting potential drug-drug interactions.

Table 5: Key Parameters in Metabolic Stability Assessment

Parameter Description In Vitro System
Half-life (t1/2) The time it takes for the concentration of the compound to be reduced by half. Liver microsomes, hepatocytes. dergipark.org.trnih.govnih.gov
Intrinsic Clearance (CLint) A measure of the intrinsic ability of the liver to metabolize a drug. Liver microsomes, hepatocytes. nih.gov
Metabolite Identification Identification of the products of biotransformation. LC-MS/MS analysis of incubates. dergipark.org.tr

Analytical Methodologies for Purity and Quantitative Determination in Research

Chromatographic Method Development and Validation

Chromatographic techniques are central to the separation, identification, and quantification of individual components in a mixture. For a compound like 2-(4-Amino-3-chlorophenyl)butanoic acid, liquid chromatography would be the primary approach.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A reversed-phase HPLC (RP-HPLC) method would likely be the foundational technique for analyzing this compound. Method development would involve systematically optimizing parameters to achieve a robust and reliable separation from impurities and related substances.

Column Selection: A C18 or C8 stationary phase would be a typical starting point, offering good retention for a molecule with both polar (amino, carboxylic acid) and non-polar (chlorophenyl) functionalities.

Mobile Phase Optimization: The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer would be critical for controlling the ionization state of the amino and carboxylic acid groups to achieve optimal peak shape and retention.

Detection: Given the presence of the chlorophenyl group, UV detection would be a suitable and common choice. A wavelength scan would be performed to determine the absorbance maximum (λmax) for sensitive detection.

Validation: A developed HPLC method would require validation according to ICH (International Council for Harmonisation) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher separation efficiency, improved resolution, faster analysis times, and reduced solvent consumption. A method developed for HPLC could theoretically be transferred to a UPLC system, requiring adjustments to flow rates and gradient times to leverage the benefits of the technology. This would be particularly useful for resolving closely related impurities or for high-throughput screening applications.

Chiral Chromatography for Enantiomeric Purity Analysis

Since this compound possesses a chiral center at the second carbon, it can exist as a pair of enantiomers. Distinguishing between these enantiomers is crucial, as they may have different pharmacological and toxicological profiles. Chiral chromatography is the definitive method for separating and quantifying enantiomers.

Development would focus on selecting an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely used and are effective for a broad range of chiral compounds, including amino acids. The mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the two enantiomer peaks. The ratio of the peak areas would then be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of amino acids, direct analysis of this compound by GC-MS is not feasible. The compound would first require a derivatization step to convert the polar amino and carboxylic acid functional groups into more volatile, less polar moieties.

Common derivatization agents for amino acids include silylating agents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) or alkyl chloroformates. The resulting volatile derivative could then be separated on a GC column and detected by a mass spectrometer. GC-MS offers high sensitivity and specificity, and the resulting mass spectrum provides structural information that can confirm the identity of the analyte and its derivatives.

Spectrophotometric Approaches for Quantitative Analysis

UV-Visible spectrophotometry could be employed for the quantitative analysis of this compound, leveraging the chromophore of the chlorophenyl ring system. A pure standard of the compound would be dissolved in a suitable solvent to prepare a series of solutions of known concentrations. The absorbance of each solution would be measured at the wavelength of maximum absorbance (λmax).

A calibration curve would be constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear within a certain concentration range. The concentration of the analyte in an unknown sample could then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. While simple and cost-effective, this method lacks the specificity of chromatographic techniques and is susceptible to interference from other UV-absorbing substances in the sample matrix.

Future Perspectives in Research on 2 4 Amino 3 Chlorophenyl Butanoic Acid and Its Derivatives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The foundation of any chemical research program is the ability to access the core molecule and its derivatives efficiently and sustainably. Future synthetic research on 2-(4-Amino-3-chlorophenyl)butanoic acid would likely focus on developing novel, stereocontrolled routes that are amenable to large-scale production and analog synthesis.

Key areas for development include:

Asymmetric Synthesis: Establishing stereocontrol at the C2 position is critical, as enantiomers often exhibit vastly different pharmacological activities. Future routes could employ recyclable chiral auxiliaries to guide the stereoselective alkylation of a glycine (B1666218) Schiff base equivalent. mdpi.com This approach has proven successful for the large-scale preparation of other non-canonical amino acids. mdpi.com

Catalytic Methods: The use of transition-metal catalysis for carbon-carbon bond formation (e.g., Suzuki or Negishi coupling) could be explored to construct the phenyl-butanoic acid linkage from appropriate precursors. Furthermore, enzymatic methods, such as the reductive amination of a precursor like 2-oxo-4-(4-amino-3-chlorophenyl)butanoic acid using enzymes like phenylalanine dehydrogenase, could offer a highly sustainable and stereoselective pathway. researchgate.netresearchgate.net

Convergent Synthesis: Designing synthetic pathways where the substituted phenyl ring and the butanoic acid chain are prepared separately and then coupled late in the synthesis would provide significant flexibility for creating a diverse library of derivatives. This could involve strategies like the Friedel-Crafts acylation of 2-chloroaniline (B154045) with butyrolactone or related synthons, followed by functional group manipulations. google.comgoogle.com

Synthetic Strategy Potential Advantages Key Challenges Illustrative Precursors
Asymmetric Alkylation High enantiomeric purity; well-established methodology. mdpi.comStoichiometric use of chiral auxiliary; multi-step process.Glycine Schiff base, 4-(bromomethyl)-2-chloroaniline.
Enzymatic Reductive Amination High stereoselectivity; sustainable (biocatalysis); mild reaction conditions. researchgate.netEnzyme availability and stability; precursor synthesis.2-oxo-4-(4-amino-3-chlorophenyl)butanoic acid.
Friedel-Crafts Reaction Utilizes simple, commercially available starting materials. google.comControl of regioselectivity on the substituted ring; potentially harsh conditions.2-chloroaniline, Butyrolactone.

Design and Synthesis of Advanced Probes for Chemical Biology Applications

Chemical probes are indispensable tools for dissecting complex biological processes. nih.gov Derivatives of this compound could be engineered into sophisticated probes to investigate cellular functions and identify molecular targets.

Future directions in probe development include:

Fluorescent Probes: The amino or carboxylic acid functional groups on the parent molecule are ideal handles for conjugation with fluorophores (e.g., BODIPY, fluorescein). biorxiv.org Such probes could be used for cellular imaging to track the molecule's uptake, distribution, and localization. By analogy with fluorescent D-amino acids (FDAAs), these probes could potentially be used to visualize processes like bacterial peptidoglycan biosynthesis if they are recognized by microbial enzymes. acs.org

Affinity-Based Probes: Incorporating a photoreactive group (e.g., benzophenone, diazirine) or a latent reactive handle (e.g., an alkyne for click chemistry) would create probes for photo-affinity labeling. These tools are used to covalently link the molecule to its biological targets, enabling their identification and isolation via proteomics.

Covalent Probes: A library of derivatives could be synthesized to screen for covalent interactions with specific amino acid residues, such as lysine, within protein targets. acs.org This approach can lead to inhibitors with high potency and prolonged duration of action.

Probe Type Modification Strategy Potential Application Example Reporter Group
Fluorescent Probe Amide coupling of a fluorophore to the amino group or esterification at the carboxylic acid.Live-cell imaging; tracking subcellular localization.BODIPY, Rhodamine. biorxiv.org
Photo-Affinity Probe Incorporation of a photoreactive moiety onto the phenyl ring or alkyl chain.Covalent labeling and identification of protein binding partners.Benzophenone, Aryl Azide.
Targeted Covalent Probe Introduction of a mildly electrophilic warhead (e.g., acrylamide).Irreversible inhibition of specific protein targets (e.g., kinases, enzymes).Acrylamide, Chloroacetamide.

Integrated Computational-Experimental Approaches for Structure-Function Elucidation

A synergistic approach combining computational modeling with experimental validation is essential for accelerating the discovery process. In silico methods can provide valuable insights into the properties of this compound and its derivatives, guiding the design of more potent and selective molecules.

Key integrated strategies for future research:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's structural and electronic properties, such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and vibrational spectra. ijbiotech.comijbiotech.com This information helps in understanding the molecule's intrinsic reactivity and potential interaction points.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested for biological activity, QSAR models can be developed. nih.govscience.gov These mathematical models correlate specific structural features (descriptors) with activity, enabling the prediction of the biological potency of new, unsynthesized analogs and prioritizing synthetic efforts. science.gov

Molecular Docking and Dynamics: If a biological target is identified, molecular docking simulations can predict the binding mode and affinity of derivatives within the target's active site. researchgate.netnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions.

Computational Method Objective Information Gained
Density Functional Theory (DFT) Elucidate electronic structure and reactivity. ijbiotech.comMolecular geometry, charge distribution, orbital energies, spectroscopic properties.
QSAR Modeling Predict biological activity of new analogs. nih.govIdentification of key structural features (pharmacophore) required for activity.
Molecular Docking Predict binding pose and affinity to a protein target. researchgate.netKey intermolecular interactions (H-bonds, hydrophobic contacts), binding energy score.
Molecular Dynamics (MD) Assess the stability of the ligand-protein complex. nih.govConformational changes, interaction stability over time, solvent effects.

Exploration of New Biological Target Classes and Therapeutic Modalities (Pre-clinical)

The ultimate goal of this research is to identify novel therapeutic applications. The structural similarity of this compound to other biologically active phenylalkanoic acids and amino acids suggests several promising avenues for preclinical investigation.

Future preclinical studies should explore:

Anticancer Activity: Many cancer cells exhibit altered amino acid metabolism, making transporters and metabolic enzymes attractive therapeutic targets. nih.govmdpi.com Derivatives of this compound could be screened for their ability to inhibit amino acid transporters or key enzymes in cancer metabolism. nih.govmdpi.com Furthermore, structurally related scaffolds have shown promise as anticancer agents, suggesting this core could be a valuable starting point for developing new oncology therapeutics. nih.govmdpi.comrsc.org

Antimicrobial Potential: Novel small molecules are urgently needed to combat drug-resistant pathogens. The butanoic acid scaffold has been incorporated into compounds with antimicrobial activity. mdpi.com A library of derivatives could be screened against a panel of clinically relevant bacteria and fungi to identify potential new leads for anti-infective agents.

Metabolic Diseases: Phenylpropanoic acid derivatives have been successfully developed as agonists for targets like the free fatty acid receptor 1 (FFA1), which is implicated in type 2 diabetes. nih.gov The this compound scaffold could be explored for activity against G-protein coupled receptors (GPCRs) and other targets relevant to metabolic disorders.

Prodrug Development: The primary amine offers a convenient site for modification to create prodrugs. For instance, conjugation with another amino acid, like lysine, could enhance water solubility and improve pharmacokinetic properties, as has been demonstrated for other antitumor agents. nih.gov

Therapeutic Area Potential Biological Target Class Rationale / Related Findings
Oncology Amino Acid Transporters (e.g., ASCT2, LAT1); Metabolic Enzymes. researchgate.netmdpi.comCancer cells have a high demand for amino acids; related benzothiazole (B30560) and thiazole (B1198619) derivatives show antitumor activity. nih.govmdpi.com
Infectious Diseases Bacterial Cell Wall Synthesis; Microbial Metabolic Pathways.D-amino acid probes are used to study bacterial processes; some pyridazinone derivatives show antimicrobial effects. acs.orgmdpi.com
Metabolic Disorders G-Protein Coupled Receptors (GPCRs) like FFA1. nih.govPhenylpropanoic acid derivatives have been identified as potent FFA1 agonists for diabetes. nih.gov
Neurological Disorders GABA Receptors; Ion Channels.The isomeric compound Baclofen (B1667701) is a well-known GABA-B receptor agonist. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.